ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with piperazine and ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 4-{[3-(2,5-dimethoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine-1-carboxylate: Similar structure but with different substituents on the phenyl ring.
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1H-pyrimidin-4-yl]carbonyl}piperazine-1-carboxylate: Contains an adamantane group instead of a methoxyphenyl group.
Properties
Molecular Formula |
C19H24N4O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-4-27-19(25)23-11-9-22(10-12-23)18(24)17-13-16(20-21(17)2)14-5-7-15(26-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
YMFKTBZYFGCHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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